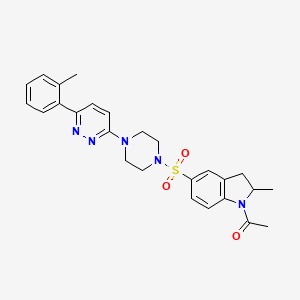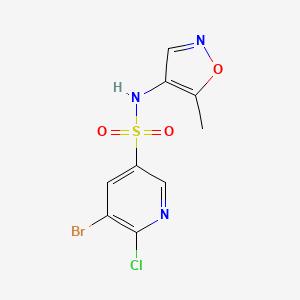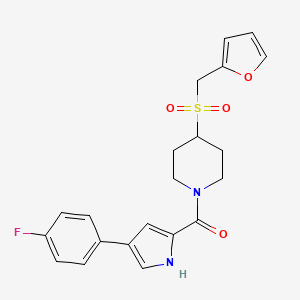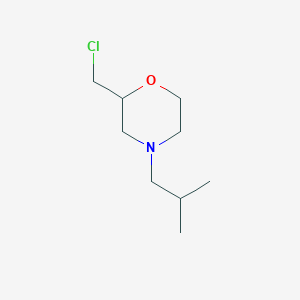![molecular formula C11H15N5O5S B2388005 N-[(4,6-二甲氧基-1,3,5-三嗪-2-基)甲基]-3,5-二甲基-1,2-恶唑-4-磺酰胺 CAS No. 2034538-68-4](/img/structure/B2388005.png)
N-[(4,6-二甲氧基-1,3,5-三嗪-2-基)甲基]-3,5-二甲基-1,2-恶唑-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, an isoxazole ring, and a sulfonamide group
科学研究应用
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research:
作用机制
Target of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, also known as N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, primarily targets carboxylic acids . Carboxylic acids play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways and contributing to the formation of numerous biomolecules .
Mode of Action
The compound interacts with its targets through a process known as amide coupling . First, the carboxylic acid reacts with N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The interaction of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide with carboxylic acids affects several biochemical pathways. The compound is used for the synthesis of other carboxylic functional groups such as esters and anhydrides . These derivatives play a significant role in various biochemical reactions, including protein synthesis and metabolism .
Pharmacokinetics
The compound’s ability to form highly reactive esters suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide’s action are primarily related to its role in amide coupling . By facilitating the formation of amides, esters, and anhydrides, the compound contributes to the synthesis of a wide range of biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide. For instance, the compound has been shown to improve moisture uptake, moisture content, water vapor permeability, and water solubility of films, suggesting that it may be more effective in humid environments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF). This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually require a controlled environment with specific temperature and solvent conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process, ensuring consistent quality and reducing production costs.
化学反应分析
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides in the presence of tetrahydrofuran.
Esterification: It can esterify carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the triazine ring.
Common Reagents and Conditions
Condensation Reactions: Typically involve carboxylic acids and amines in tetrahydrofuran.
Esterification: Requires carboxylic acids and alcohols, often in the presence of a base like N-methylmorpholine.
Substitution Reactions: Often involve primary amines and solvents like 1,4-dioxane or 1,2-dichloroethane.
Major Products
Amides: Formed from condensation reactions with carboxylic acids and amines.
Esters: Resulting from esterification reactions with carboxylic acids and alcohols.
Substituted Triazines: Produced from substitution reactions involving the triazine ring.
相似化合物的比较
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): A highly effective coupling reagent used for amide and ester synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): Used in similar applications as a coupling reagent.
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its combined structural features of a triazine ring, an isoxazole ring, and a sulfonamide group. This unique combination enhances its reactivity and broadens its range of applications compared to other similar compounds.
属性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5S/c1-6-9(7(2)21-16-6)22(17,18)12-5-8-13-10(19-3)15-11(14-8)20-4/h12H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMSSORHDTWFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)
![N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2387923.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2387931.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2387933.png)



![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)
![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2387944.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)
